4-Cyclohexylphenyl benzoate
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Overview
Description
4-Cyclohexylphenyl benzoate is an organic compound with the molecular formula C19H20O2. It is a type of ester formed from the reaction between benzoic acid and 4-cyclohexylphenol. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylphenyl benzoate typically involves the esterification of benzoic acid with 4-cyclohexylphenol. One common method is the Schotten-Baumann reaction, where benzoic acid is reacted with 4-cyclohexylphenol in the presence of a base such as sodium hydroxide and a catalyst like benzoyl chloride . The reaction is carried out under controlled conditions, often with cooling to manage the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylphenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-Cyclohexylphenyl benzoate has a wide range of applications in scientific research:
Biology: Employed in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Mechanism of Action
The mechanism of action of 4-Cyclohexylphenyl benzoate involves its interaction with specific molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studying membrane-associated processes and in designing drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylphenyl 4-(hexyloxy)benzoate: Similar in structure but with an additional hexyloxy group, which alters its physical properties and applications.
4-Phenylbenzoate: Lacks the cyclohexyl group, resulting in different chemical reactivity and applications.
Uniqueness
4-Cyclohexylphenyl benzoate is unique due to its combination of a cyclohexyl group and a benzoate ester, which imparts distinct physical and chemical properties. This makes it particularly valuable in the synthesis of liquid crystalline materials and in applications requiring specific thermal and mechanical characteristics .
Properties
Molecular Formula |
C19H20O2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(4-cyclohexylphenyl) benzoate |
InChI |
InChI=1S/C19H20O2/c20-19(17-9-5-2-6-10-17)21-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2 |
InChI Key |
CVFOOITZUMFCJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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